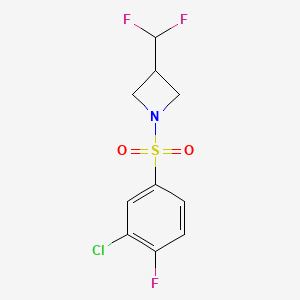
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(difluoromethyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(difluoromethyl)azetidine is a synthetic organic compound characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with chlorine and fluorine atoms The azetidine ring, a four-membered nitrogen-containing heterocycle, is another distinctive feature of this compound
Méthodes De Préparation
The synthesis of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(difluoromethyl)azetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Sulfonyl Chloride Intermediate: The starting material, 3-chloro-4-fluoroaniline, is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.
Azetidine Ring Formation: The sulfonyl chloride intermediate is then reacted with a suitable azetidine precursor under basic conditions to form the azetidine ring.
Introduction of the Difluoromethyl Group:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(difluoromethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(difluoromethyl)azetidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.
Mécanisme D'action
The mechanism of action of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(difluoromethyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, while the azetidine ring can enhance binding affinity through its unique structural properties. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(difluoromethyl)azetidine can be compared with similar compounds, such as:
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-methylazetidine: This compound lacks the difluoromethyl group, which may result in different biological and chemical properties.
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(trifluoromethyl)azetidine: The presence of a trifluoromethyl group instead of a difluoromethyl group can significantly alter the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-3-(difluoromethyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2S/c11-8-3-7(1-2-9(8)12)18(16,17)15-4-6(5-15)10(13)14/h1-3,6,10H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKQABSAGDVYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
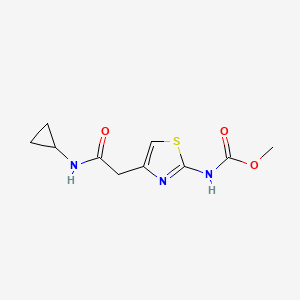
![3-Methyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine](/img/structure/B2792671.png)
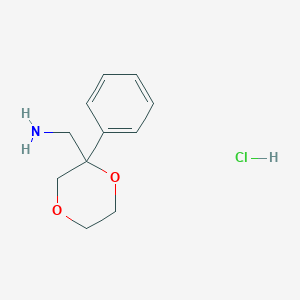
![methyl 1-benzyl-4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2792674.png)
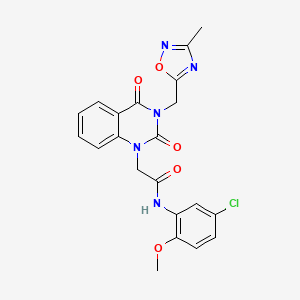
![(1R,5S)-3-(phenylsulfonyl)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2792680.png)

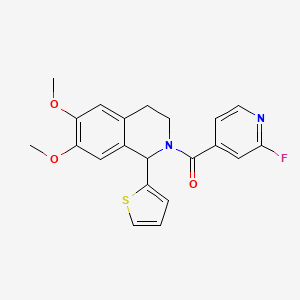
![2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid](/img/structure/B2792683.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2792686.png)
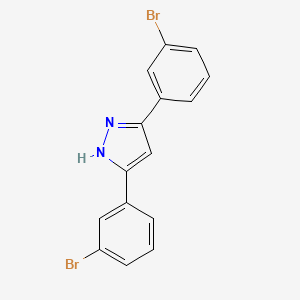
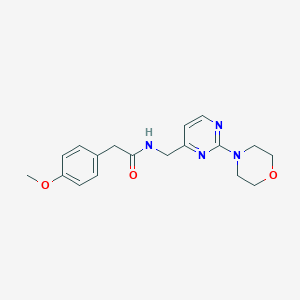
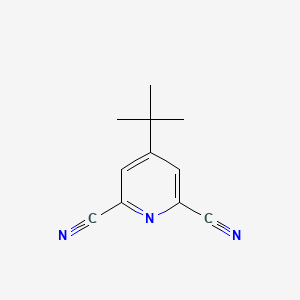
![2-[(4-Acetylphenyl)amino]benzoic acid](/img/structure/B2792693.png)
